molecular formula C9H14N2O B8772807 3-(aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one

3-(aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one

Cat. No. B8772807
M. Wt: 166.22 g/mol
InChI Key: PAQRCBVGFAXTLI-UHFFFAOYSA-N
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Patent
US08536179B2

Procedure details

3-(Amino methyl)-4-ethyl-6-methylpyridin-2(1H)-one, (5.6 g, 33 mmol) was suspended in DCM (560 mL) and the insoluble contents/particles were filtered. The filtrate was concentrated and dried. The residue was dissolved in DCM (10 mL) and 4 M HCl in 1,4-dioxane (16 mL, 66 mmol) was added at 0° C. and stirred for 10 min, at which time the reaction mixture was concentrated under high-vacuum and dried. The resulting crude solid was triturated with hexane (150 mL) and filtered. The solid was dried under vacuum. Collected 3-(amino methyl)-4-ethyl-6-methylpyridin-2(1H)-one hydrochloride (5.9 g, 86%).
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
560 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[C:4](=[O:12])[NH:5][C:6]([CH3:11])=[CH:7][C:8]=1[CH2:9][CH3:10].[ClH:13].O1CCOCC1>C(Cl)Cl>[ClH:13].[NH2:1][CH2:2][C:3]1[C:4](=[O:12])[NH:5][C:6]([CH3:11])=[CH:7][C:8]=1[CH2:9][CH3:10] |f:4.5|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
NCC=1C(NC(=CC1CC)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
16 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
560 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 min, at which time the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the insoluble contents/particles were filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under high-vacuum
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The resulting crude solid was triturated with hexane (150 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum

Outcomes

Product
Details
Reaction Time
10 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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